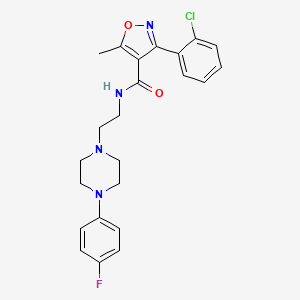

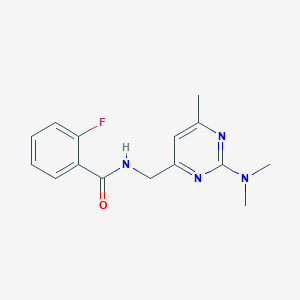

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a type of amide that includes a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as free radical polymerization and RAFT polymerization . These methods are commonly used in the synthesis of complex organic compounds .Scientific Research Applications

- Polymer Nanocarriers : Researchers have explored using amphiphilic block copolymers containing poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains for drug delivery. These copolymers self-assemble into nanosized micelles, which can encapsulate drugs like quercetin . These drug-loaded nanoparticles can further form micelleplexes with DNA, enabling simultaneous codelivery of both drug and genetic material .

- Gene Delivery : PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. This property makes them suitable for gene delivery systems .

- PDMAEMA-based nanogels have been investigated for ocular drug delivery. For instance, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an effective ocular drug delivery system .

- Thermosensitive and crosslinked PDMAEMA nanogels have been explored for anticancer therapy, particularly as a drug delivery system for doxorubicin .

- Linear and cyclic monomers of cyclic PDMAEMA-based copolymers have demonstrated antibacterial effects. These copolymers were synthesized via intra-chain click cyclization, showing promise for combating bacterial infections .

- PDMAEMA is water-soluble and positively charged. Its ability to interact with mucosal gel layers makes it useful for designing drug delivery systems, especially for mucosal membranes .

- PDMAEMA has been used as a macro chain transfer agent in controlled polymer synthesis. For example, diblock copolymers like PDMAEMA-b-PMMA have been prepared for various applications .

- The graft copolymer MPEG-b-(PC-g-PDMAEMA) , formed by modifying an amphiphilic block copolymer, holds promise as a multifunctional nanocarrier for drug and gene delivery. Its unique architecture allows for simultaneous codelivery of quercetin and DNA .

Drug Delivery Systems

Anticancer Applications

Antibacterial Polymers

Biocompatible Materials

Polymer Synthesis and Modification

Nanomedicine and Cancer Therapy

Safety and Hazards

Mechanism of Action

properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-10-8-11(19-15(18-10)20(2)3)9-17-14(21)12-6-4-5-7-13(12)16/h4-8H,9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPXKKNVROBMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)

![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)